molecular formula C12H14FNOS B8415275 2-(Diallylamino)-1-(5-fluoro-2-thienyl)ethanone

2-(Diallylamino)-1-(5-fluoro-2-thienyl)ethanone

Cat. No.: B8415275
M. Wt: 239.31 g/mol
InChI Key: GTJKWRZROJXPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diallylamino)-1-(5-fluoro-2-thienyl)ethanone is a useful research compound. Its molecular formula is C12H14FNOS and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14FNOS

Molecular Weight

239.31 g/mol

IUPAC Name

2-[bis(prop-2-enyl)amino]-1-(5-fluorothiophen-2-yl)ethanone

InChI

InChI=1S/C12H14FNOS/c1-3-7-14(8-4-2)9-10(15)11-5-6-12(13)16-11/h3-6H,1-2,7-9H2

InChI Key

GTJKWRZROJXPPO-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)CC(=O)C1=CC=C(S1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-bromo-1-(5-fluorothiophen-2-yl)ethanone (13.28 g, 59.53 mmol) in acetonitrile (298 mL) at 0° C. under nitrogen is added potassium carbonate (10.70 g, 77.39 mmol) and diallylamine (9.54 mL, 77.39 mmol). The mixture is allowed to slowly warm to room temperature with stiffing over 16 hours then diluted with ethyl acetate (500 mL) and water (200 mL). The phases are separated and the aqueous phase extracted twice with ethyl acetate (100 mL). The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel chromatography eluting with hexanes/ethyl acetate (9:1) to give the title compound (12.45 g, 87%) as a yellow oil. ES/MS (m/e): 240 (M+H).
Quantity
13.28 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
9.54 mL
Type
reactant
Reaction Step One
Quantity
298 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
87%

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